molecular formula C9H9BrFNO B14055022 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one

1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one

Cat. No.: B14055022
M. Wt: 246.08 g/mol
InChI Key: DORSPJYQPNPHQW-UHFFFAOYSA-N
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Description

1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3-Amino-5-fluorophenyl)propan-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as substituted amines, ethers, or thioethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding nitro compound.

Scientific Research Applications

1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific protein interactions or enzyme inhibition.

    Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules through various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluorine atom can enhance binding affinity, while the amino group can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5-fluorophenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-(3-Amino-5-chlorophenyl)-3-bromopropan-2-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.

    1-(3-Amino-5-fluorophenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity in substitution reactions.

Uniqueness

1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one is unique due to the presence of both a fluorine and a bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(3-amino-5-fluorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5,12H2

InChI Key

DORSPJYQPNPHQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)CC(=O)CBr

Origin of Product

United States

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